Cas no 2223643-67-0 (6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide)

6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide is a chiral small molecule featuring a cyclopentyl core substituted with a 3-methoxypyrrolidine moiety and a 6-cyanopyridine-3-carboxamide group. Its stereospecific (1R,2S) configuration ensures precise molecular interactions, making it valuable for medicinal chemistry and drug discovery research. The compound's structural complexity, including the methoxy-pyrrolidine and cyano-pyridine functionalities, suggests potential utility as a pharmacophore in targeting selective receptors or enzymes. Its well-defined stereochemistry and functional group diversity enable applications in asymmetric synthesis and as a building block for bioactive molecules. High purity and stability further support its use in rigorous scientific investigations.
6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide structure
2223643-67-0 structure
Product name:6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide
CAS No:2223643-67-0
MF:C17H22N4O2
MW:314.382183551788
CID:6097704
PubChem ID:137886682

6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-6682477
    • 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide
    • 2223643-67-0
    • Inchi: 1S/C17H22N4O2/c1-23-14-7-8-21(11-14)16-4-2-3-15(16)20-17(22)12-5-6-13(9-18)19-10-12/h5-6,10,14-16H,2-4,7-8,11H2,1H3,(H,20,22)/t14?,15-,16+/m1/s1
    • InChI Key: ORNHUGDHAVDPMU-JAIYHHTPSA-N
    • SMILES: O(C)C1CCN(C1)[C@H]1CCC[C@H]1NC(C1C=NC(C#N)=CC=1)=O

Computed Properties

  • Exact Mass: 314.17427596g/mol
  • Monoisotopic Mass: 314.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 78.2Ų

6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6682477-0.05g
6-cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide
2223643-67-0 95.0%
0.05g
$212.0 2025-03-13

Additional information on 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide

Comprehensive Overview of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide (CAS No. 2223643-67-0)

The compound 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide, identified by its CAS number 2223643-67-0, is a sophisticated small molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including a pyridine-3-carboxamide core and a 3-methoxypyrrolidin-1-yl moiety, make it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting specific enzymes or receptors, given its high selectivity and bioavailability.

In recent years, the demand for novel heterocyclic compounds like 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide has surged due to their versatility in medicinal chemistry. This compound's cyano group and cyclopentyl backbone contribute to its stability and binding affinity, making it a subject of interest for studies on central nervous system (CNS) disorders and metabolic diseases. Its CAS number 2223643-67-0 is frequently searched in academic databases, reflecting its growing relevance in preclinical research.

The synthesis of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide involves multi-step organic reactions, including amide coupling and chiral resolution techniques. Its stereochemistry, particularly the (1R,2S) configuration, plays a critical role in its biological activity. This specificity aligns with current trends in precision medicine, where researchers prioritize compounds with enantiomeric purity to minimize off-target effects. The compound's logP and solubility profiles further enhance its suitability for oral formulations, a key consideration in modern drug design.

From an industrial perspective, 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide is often discussed in the context of intellectual property and patent landscapes. Its structural complexity and potential therapeutic applications have led to numerous filings, highlighting its commercial value. Additionally, its CAS number 2223643-67-0 is commonly referenced in regulatory submissions, underscoring its importance in Good Manufacturing Practice (GMP) compliance and quality control protocols.

Environmental and safety assessments of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide indicate favorable profiles, with no significant ecotoxicological risks reported. This aligns with the increasing focus on green chemistry and sustainable synthesis methods in the pharmaceutical industry. Researchers are also exploring its compatibility with continuous flow chemistry, a cutting-edge approach to improve yield and reduce waste.

In summary, 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide (CAS 2223643-67-0) represents a compelling case study in modern drug development. Its multifunctional design, combined with its alignment with industry trends such as targeted therapy and process optimization, positions it as a molecule of enduring scientific and commercial interest.

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